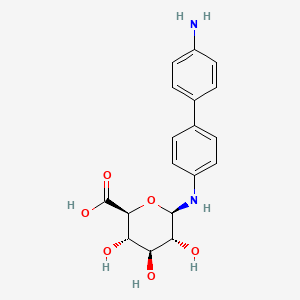
Benzidine N-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzidine N-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Pathways and Toxicological Implications
Benzidine undergoes extensive metabolism in the body, with N-glucuronidation being a critical pathway. Studies indicate that N-glucuronides of benzidine and its acetylated forms account for a substantial percentage of the metabolites recovered from human liver microsomes. Specifically, N-glucuronides represented 14-37% of the total radioactivity in studies involving human liver slices .
Table 1: Metabolism of Benzidine and Its N-glucuronides
| Metabolite | Percentage of Total Radioactivity | Source |
|---|---|---|
| Benzidine N-glucuronide | 14-37% | Human liver microsomes |
| N-acetylthis compound | Proportional to N-acetylbenzidine produced | Human liver slices |
This metabolic pathway is crucial for understanding how benzidine contributes to bladder cancer development. The acid-labile nature of these glucuronides suggests they may facilitate the delivery of benzidine to the bladder epithelium, where they can form DNA adducts leading to mutations .
Role in Cancer Research
This compound's significance extends to cancer research, particularly in studies investigating bladder cancer mechanisms. Research has demonstrated that exposure to benzidine significantly increases the incidence of bladder cancer among workers, with glucuronidation playing a role in this process .
Case Study: Occupational Exposure and Cancer Incidence
A cohort study involving 3,322 Japanese workers exposed to benzidine-based dyes from 1950 to 1978 revealed a marked increase in bladder cancer cases among those with higher levels of exposure. The study highlighted the importance of monitoring urinary metabolites, including this compound, as potential biomarkers for assessing exposure risk .
Enzymatic Studies and Glucuronidation Mechanisms
The enzymatic pathways involved in the glucuronidation of benzidine have been extensively studied using recombinant human UDP-glucuronosyltransferases (UGTs). Different UGT isoforms exhibit varying capacities for metabolizing benzidine and its derivatives:
- UGT1A9 shows the highest metabolic rate for hydroxamic acids derived from benzidine.
- UGT1A4 preferentially glucuronidates N-hydroxy-N-acetylbenzidine.
- UGT2B7 metabolizes all aromatic amines at lower rates compared to other transferases .
Table 2: Enzymatic Activity of UGTs on Benzidine Metabolites
| UGT Isoform | Metabolite | Relative Activity |
|---|---|---|
| UGT1A9 | N-hydroxy-N-acetylbenzidine | Highest |
| UGT1A4 | N-hydroxy-N-acetylbenzidine | High |
| UGT2B7 | Benzidine | Low |
These findings are crucial for understanding individual susceptibility to benzidine toxicity and cancer risk based on genetic variations in UGT expression.
Environmental and Health Monitoring
Monitoring levels of this compound in urine serves as an effective biomarker for assessing exposure among populations at risk, such as workers in dye manufacturing industries. Regular assessments can help identify individuals at higher risk for developing bladder cancer due to occupational exposure.
化学反应分析
Formation of Benzidine N-glucuronide
Benzidine undergoes various metabolic transformations in the human body, with N-glucuronidation being a crucial pathway. The primary enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A4, and UGT1A9, which catalyze the conjugation of glucuronic acid to benzidine and its metabolites.
Key Findings:
-
In human liver microsomes, benzidine is converted to N-acetylbenzidine and subsequently to its N-glucuronide forms. Studies show that N-glucuronides represent approximately 14-37% of the total radioactivity recovered from these reactions .
-
The Km (Michaelis constant) for benzidine glucuronidation by human liver microsomes was found to be around 0.8 mM, with a Vmax (maximum velocity) of 4.2 nmol/mg protein/min .
-
The relative rates of glucuronidation vary among different UGT isoforms, with UGT1A9 showing the highest activity towards both benzidine and its acetylated metabolites .
Stability of this compound
The stability of this compound is influenced by pH levels and the presence of other metabolites. Research indicates that N-glucuronides are generally acid-labile, meaning they can be hydrolyzed in acidic environments such as urine.
Stability Data:
| Metabolite | pH Level | Half-Life (t1/2) | Stability after 24 hours |
|---|---|---|---|
| This compound | 5.5 | 7.5 min | Low |
| N-acetylthis compound | 7.4 | Stable | High |
| N-hydroxy-N-acetylbenzidine | 6.5 | 14 hours | High |
This table summarizes the half-lives and stability of various glucuronides at different pH levels, highlighting that while some glucuronides remain stable under neutral conditions, others are prone to hydrolysis in acidic environments .
Implications in Toxicology
The formation of this compound has significant implications for understanding the toxicological effects associated with benzidine exposure. The metabolism of benzidine through glucuronidation is thought to play a dual role: it can detoxify the compound but may also facilitate its activation into more harmful forms that can lead to DNA adduct formation.
Key Toxicological Insights:
-
The presence of benzidine and its metabolites in urine has been correlated with increased risks of bladder cancer among exposed populations .
-
The inverse relationship between urine pH and levels of free (unconjugated) benzidine suggests that lower pH may enhance the hydrolysis of glucuronides back to active forms, potentially increasing carcinogenic risk .
-
Studies have identified specific DNA adducts formed from the metabolic activation of benzidine, emphasizing the importance of understanding these pathways for assessing cancer risk associated with aromatic amines .
属性
CAS 编号 |
85559-86-0 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O6/c19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-17-15(23)13(21)14(22)16(26-17)18(24)25/h1-8,13-17,20-23H,19H2,(H,24,25)/t13-,14-,15+,16-,17+/m0/s1 |
InChI 键 |
DWBONMREIKATNQ-ZOFXXKQRSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)N |
手性 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)N |
同义词 |
benzidine N-glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















